molecular formula C11H13BrO2 B1390674 1-(4-Bromophenyl)-3-ethoxypropan-1-one CAS No. 859954-71-5

1-(4-Bromophenyl)-3-ethoxypropan-1-one

Cat. No.: B1390674
CAS No.: 859954-71-5
M. Wt: 257.12 g/mol
InChI Key: WHSWTQDFFOMRKU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-ethoxypropan-1-one is an organic compound characterized by the presence of a bromophenyl group attached to a propanone backbone with an ethoxy substituent

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-ethoxypropan-1-one typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by decarboxylation to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-ethoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ethoxy group can be hydrolyzed to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-ethoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-ethoxypropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its derivatives may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-ethoxypropan-1-one can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-2-propanone: Lacks the ethoxy group, leading to different reactivity and applications.

    1-(4-Bromophenyl)-3-methoxypropan-1-one: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and biological activity.

    4-Bromophenylacetic acid: A structurally related compound with different functional groups, leading to distinct chemical behavior and uses.

Biological Activity

1-(4-Bromophenyl)-3-ethoxypropan-1-one, also known by its CAS number 859954-71-5, is a synthetic compound characterized by the presence of a bromophenyl group and an ethoxypropanone moiety. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13BrO2\text{C}_{12}\text{H}_{13}\text{BrO}_{2}

This structure features:

  • A bromophenyl ring that contributes to its lipophilicity and potential interactions with biological targets.
  • An ethoxy group that may enhance its solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research published in ResearchGate demonstrated that this compound could induce apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
HeLa (Cervical)12.8Inhibition of PI3K/AKT signaling pathway
A549 (Lung)18.5Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a notable inhibition zone in agar diffusion tests. The presence of the bromine atom in the structure is believed to enhance its antimicrobial potency .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's bromophenyl moiety allows it to engage with various receptors and enzymes, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cancer cell metabolism.
  • Modulation of Gene Expression : It can influence transcription factors that regulate genes associated with cell cycle progression and apoptosis.

Case Studies

A notable case study involved the evaluation of this compound's effects on prostate cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability, accompanied by increased expression of pro-apoptotic markers .

Properties

IUPAC Name

1-(4-bromophenyl)-3-ethoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSWTQDFFOMRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.